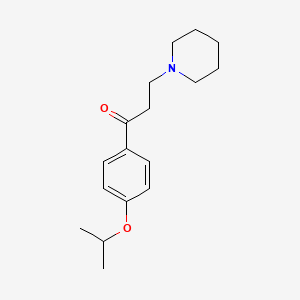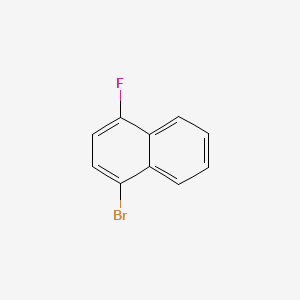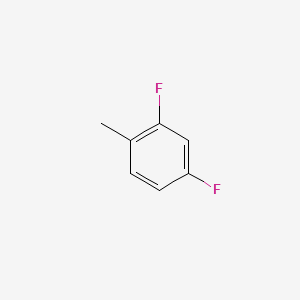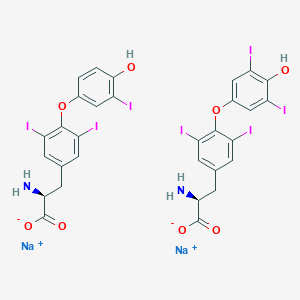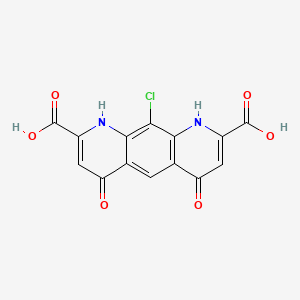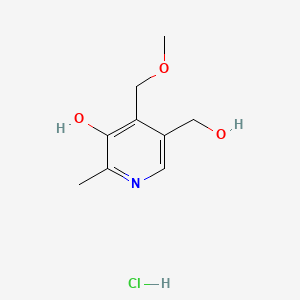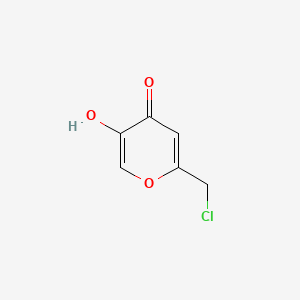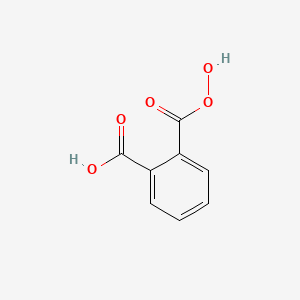
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Descripción general
Descripción
The compound ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid is a complex organic molecule. It contains a total of 34 bonds, including 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, and 16 aromatic bonds . The molecule consists of 32 atoms, including 10 Hydrogen atoms, 16 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, 1 Fluorine atom, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . It also contains 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It has an average mass of 369.752 Da and a monoisotopic mass of 368.987396 Da .Aplicaciones Científicas De Investigación
Diuretic Activity : A series of compounds including [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids, which are structurally related to the specified compound, were synthesized and tested for diuretic activity. Compounds with a 2-fluorophenyl group at the 3 position and chlorine or bromine at the 7 position, similar to the mentioned compound, showed promising diuretic activity (Shutske et al., 1982).
Diuretic Activity of Analogues : The diuretic activity of various analogues, including indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues of the compound, was studied. It was found that each analogue was less active than the parent benzisoxazole (Shutske et al., 1983).
Auxin Test Results : A study on 1,2-benzisoxazole-3-acetic acid, a compound structurally similar to the specified chemical, reported results from the auxin test, which is related to plant growth (Casini et al., 1965).
Saluretic and Uricosuric Properties : Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazoles, structurally related to the specified compound, were evaluated for their saluretic and uricosuric properties in various animal models. These compounds showed notable diuretic/saluretic nature and uricosuric activity (Plattner et al., 1984).
Potential Anti-inflammatory Applications : Several 1,2-benzisoxazoles, with substitutions similar to the specified compound, were synthesized and tested for their anti-inflammatory activity. Notably, 6- and 7-substituted acids showed activity in the rat carrageenan foot edema assay (Saunders et al., 1979).
Heparanase Inhibition and Anti-Angiogenic Properties : A novel series of benzoxazol-5-yl acetic acid derivatives, structurally akin to the compound , were identified as heparanase inhibitors. Some compounds showed significant inhibitory activity against heparanase and anti-angiogenic properties (Courtney et al., 2005).
Propiedades
IUPAC Name |
2-[[7-chloro-3-(2-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZOWJVEWDHPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Cl)OCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222791 | |
| Record name | ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid | |
CAS RN |
72498-57-8 | |
| Record name | ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072498578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


